Aflatoxin G1-13C17

Catalog No.
S973829
CAS No.
1217444-07-9
M.F
C17H12O7
M. Wt
345.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin G1-13C17

CAS Number

1217444-07-9

Product Name

Aflatoxin G1-13C17

IUPAC Name

(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione

Molecular Formula

C17H12O7

Molecular Weight

345.15 g/mol

InChI

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

XWIYFDMXXLINPU-DENWKYDXSA-N

SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1

Aflatoxin G1-13C17 is a stable isotope-labeled analog of aflatoxin G1, a potent mycotoxin produced by certain molds, particularly Aspergillus species. The compound is characterized by its molecular formula C17H12O7\text{C}_{17}\text{H}_{12}\text{O}_7 and a molecular weight of approximately 345.15 g/mol. The "13C" designation indicates that carbon isotopes in the structure are enriched with the carbon-13 isotope, which is useful for analytical purposes such as tracking and quantifying the compound in various matrices, including food and environmental samples .

  • Ingestion: Aflatoxin G1 enters the body through contaminated food.
  • Liver damage: Aflatoxin G1 binds to DNA in liver cells, leading to mutations and genotoxicity [].
  • Carcinogenesis: These mutations can contribute to the development of liver cancer [].

Aflatoxin G1 is a highly toxic compound and a potent carcinogen []. Aflatoxin G1-13C17, due to its minimal quantities used in research, poses a significantly lower risk. However, standard laboratory safety protocols should be followed when handling Aflatoxin G1-13C17, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Aflatoxin G1-13C17 is a scientific research tool used in the field of mycotoxin detection. Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and pose a health risk to humans and animals . Aflatoxin G1, in particular, is a potent carcinogen found in certain grains, nuts, and seeds .

Internal Standard for Quantification

Aflatoxin G1-13C17 functions as an internal standard for the quantification of Aflatoxin G1. An internal standard is a chemically similar compound, isotopically labelled with a heavier isotope, added to a sample during analysis . This standard helps to account for variations that may occur during sample preparation and measurement. By comparing the signal of the Aflatoxin G1 to the signal of the Aflatoxin G1-13C17, researchers can obtain a more accurate measurement of the original toxin concentration in the sample .

This technique is commonly used in conjunction with instrumental analysis methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These methods separate and identify individual components within a sample, allowing researchers to detect and quantify Aflatoxin G1 at very low levels.

Advantages of Aflatoxin G1-13C17

Aflatoxin G1-13C17 offers several advantages over other methods for Aflatoxin G1 quantification:

  • Improved Accuracy: By accounting for variations during analysis, Aflatoxin G1-13C17 helps to ensure the accuracy and reproducibility of Aflatoxin G1 measurements.
  • Increased Sensitivity: The use of an isotopically labelled internal standard can improve the sensitivity of detection methods, allowing researchers to identify even trace amounts of Aflatoxin G1.
  • Specificity: Since Aflatoxin G1-13C17 is chemically similar to Aflatoxin G1, it experiences similar behavior during analysis, leading to more specific and reliable measurements.
Typical of aflatoxins, including:

  • Hydrolysis: Under acidic or basic conditions, aflatoxin G1-13C17 can hydrolyze to form less toxic metabolites.
  • Oxidation: The compound can be oxidized to form reactive epoxide intermediates, which can interact with cellular macromolecules.
  • Conjugation: It may undergo conjugation reactions with glutathione or other nucleophiles, which is a detoxification pathway in biological systems .

Aflatoxin G1-13C17 exhibits significant biological activity, primarily as a hepatotoxic agent. It is known to inhibit various enzymes involved in cellular respiration, including:

  • Succinate dehydrogenase: Impairs mitochondrial function.
  • Fumarase: Disrupts the citric acid cycle.
  • Cytochrome oxidase: Affects electron transport chain activity .

The compound is also recognized for its mutagenic properties, contributing to carcinogenesis through DNA adduct formation.

Aflatoxin G1-13C17 serves several important applications:

  • Analytical Standards: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying aflatoxins in food and feed samples.
  • Research: Employed in studies investigating the metabolism and toxicity of aflatoxins.
  • Regulatory Compliance: Helps laboratories meet safety regulations regarding mycotoxin levels in consumables .

Studies on Aflatoxin G1-13C17 interactions focus on its binding affinity to proteins and nucleic acids. The compound can form covalent bonds with cellular macromolecules, leading to alterations in function and potential toxicity. Research has shown that these interactions can lead to significant biological consequences, including cellular damage and carcinogenesis .

Several compounds are structurally similar to Aflatoxin G1-13C17, including:

  • Aflatoxin B1: Another potent mycotoxin with similar toxicological effects but differing structural features (CAS Number: 1162-65-8).
  • Aflatoxin M1: A metabolite of Aflatoxin B1 that is also toxic and often found in milk products (CAS Number: 10562-22-6).
  • Ochratoxin A: A mycotoxin produced by Aspergillus and Penicillium species that shares some toxicological properties but has a different structure (CAS Number: 303-47-9).

Comparison Table

CompoundCAS NumberMolecular FormulaToxicity LevelUnique Features
Aflatoxin G1-13C171217444-07-9C17H12O7HighStable isotope-labeled
Aflatoxin B11162-65-8C17H12O6Very HighMost studied aflatoxin
Aflatoxin M110562-22-6C17H12O7HighFound in dairy products
Ochratoxin A303-47-9C20H18ClO5ModerateLinked to kidney damage

Uniqueness

Aflatoxin G1-13C17's uniqueness lies in its stable isotope labeling, which enhances its utility as an analytical standard compared to other aflatoxins. This labeling allows for precise quantification and tracking within complex biological systems, making it invaluable for research and regulatory applications .

Molecular Formula (13C17H12O7) and Exact Mass (345.15)

Aflatoxin G1-13C17 possesses the molecular formula 13C17H12O7, indicating complete replacement of all seventeen carbon atoms with the stable carbon-13 isotope [1] [2]. The exact mass of the compound is 345.15 daltons, representing a mass shift of +17 atomic mass units compared to the unlabeled aflatoxin G1 [1] [2]. This mass difference corresponds precisely to the replacement of seventeen 12C atoms with 13C atoms, each contributing an additional +1 atomic mass unit [1].

The molecular weight of aflatoxin G1-13C17 is 345.15 grams per mole, while the unlabeled aflatoxin G1 has a molecular weight of 328.27 grams per mole [5] [6]. The compound bears the Chemical Abstracts Service registry number 1217444-07-9, distinguishing it from the unlabeled aflatoxin G1 which has the CAS number 1165-39-5 [1] [2].

Structural Characteristics and Functional Groups

Aflatoxin G1-13C17 maintains the characteristic polycyclic aromatic structure of the aflatoxin family, featuring a complex benzofuran-coumarin backbone [7] [8]. The molecule contains a delta-valerolactone ring fused to the coumarin moiety of the difurocoumarin skeleton [8]. The structural framework encompasses multiple functional groups including methoxy, lactone, furan, and benzene ring systems [1] [7].

The compound exhibits a methoxy group (-OCH3) attached to the benzene ring, which represents a key structural feature distinguishing it from other aflatoxin variants [1] [7]. The presence of two lactone rings contributes to the molecule's stability and chemical reactivity profile [7]. The furan rings within the structure contain double bonds that serve as reactive sites under certain chemical conditions [9].

The three-dimensional molecular geometry features a rigid polycyclic structure with limited conformational flexibility due to the fused ring system [10]. Density functional theory calculations have indicated that the molecular orbital structure remains consistent with the unlabeled compound, with the highest occupied molecular orbital and lowest unoccupied molecular orbital maintaining similar spatial distributions [10].

Comparative Analysis with Non-labeled Aflatoxin G1

The primary distinction between aflatoxin G1-13C17 and its unlabeled counterpart lies in the isotopic composition of the carbon framework [3] [4]. While both compounds share identical molecular connectivity and functional group arrangements, the isotope substitution results in measurable differences in spectroscopic and mass spectrometric behavior [3] [4].

PropertyAflatoxin G1 (Unlabeled)Aflatoxin G1-13C17
Molecular FormulaC17H12O713C17H12O7
Molecular Weight (g/mol)328.27345.15
Exact Mass (Da)328.058345.15
Melting Point (°C)244-246Similar (in acetonitrile: -45.7)
CAS Number1165-39-51217444-07-9
Mass Spectrometric Behaviorm/z 328m/z 345 (M+17 shift)

Chromatographic separation behavior remains nearly identical between the two compounds, with retention times showing minimal variation [3] [4]. This similarity is crucial for analytical applications where the labeled compound serves as an internal standard [3]. The chemical reactivity profiles are essentially equivalent, with both compounds exhibiting similar stability under identical storage conditions [4].

Studies comparing DNA binding affinity have demonstrated that isotopic labeling does not significantly alter the biological interaction patterns of the molecule [11]. The lipophilicity characteristics remain consistent between labeled and unlabeled forms, maintaining similar distribution coefficients in biological systems [11].

Physical Properties and Stability Parameters

Aflatoxin G1-13C17 demonstrates specific physical properties that are essential for its analytical applications and proper storage [12] [13]. The compound exhibits optimal stability when stored at -20°C in acetonitrile solution [1] [12]. Under these conditions, the labeled compound maintains its integrity for extended periods without significant degradation [13].

PropertyValueReference
Molecular Formula13C17H12O7Sigma-Aldrich
Exact Mass345.15 DaSigma-Aldrich
Molecular Weight345.15 g/molSigma-Aldrich
Melting Point (solution in acetonitrile)-45.7°CCarl Roth
Boiling Point (solution in acetonitrile)81.65°CCarl Roth
Flash Point (solution in acetonitrile)2°CCarl Roth
Density (solution in acetonitrile)0.79 g/cm³Carl Roth
Storage Temperature-20°CSigma-Aldrich
Mass Shift from UnlabeledM+17Sigma-Aldrich
SolubilityAcetonitrile: solubleGlpBio

Temperature stability studies have revealed that aflatoxin G1-13C17 remains stable at 4°C with the lowest uncertainty of 0.60% [13]. At room temperature (20°C), the compound maintains acceptable stability under normal laboratory conditions [13]. However, exposure to elevated temperatures above 60°C may accelerate degradation processes [13].

ConditionStability AssessmentNotes
Temperature (4°C)Stable (lowest uncertainty 0.60%)Optimal storage temperature
Temperature (20°C)Stable under normal conditionsRoom temperature acceptable
Temperature (60°C)Stable but requires monitoringAcceptable but not recommended
UV Light (360 nm)Rapid degradationAvoid UV exposure
Fluorescent LightMinimal degradationNormal lighting acceptable
Storage in AcetonitrilePreferred solvent - most stableBest choice for long-term storage

Light sensitivity analysis indicates that exposure to ultraviolet radiation at 360 nanometers causes rapid degradation of the compound [9]. Fluorescent lighting produces minimal degradation effects, making normal laboratory lighting conditions acceptable for routine handling [9]. Sunlight exposure results in variable stability depending on the solvent matrix used [9].

Solvent selection significantly influences stability parameters [13] [9]. Acetonitrile represents the preferred solvent system, providing optimal stability characteristics compared to methanol or chloroform alternatives [13]. The compound demonstrates moderate stability in methanol solutions but shows reduced stability in chloroform at elevated temperatures [13].

Spectroscopic Characteristics

13C NMR Spectral Properties

Carbon-13 nuclear magnetic resonance spectroscopy of aflatoxin G1-13C17 reveals characteristic chemical shift patterns that reflect the molecular structure and electronic environment of each carbon position [14] [15]. The fully labeled compound exhibits enhanced signal intensity in 13C NMR spectra due to the 100% abundance of carbon-13 isotopes compared to the natural abundance of approximately 1.1% in unlabeled compounds [14].

The 13C NMR spectrum displays multiple distinct signals corresponding to the seventeen carbon atoms within the molecular framework [14]. Chemical shift values span a range typical of polycyclic aromatic systems, with signals appearing in regions characteristic of aromatic carbons, carbonyl carbons, and aliphatic carbons [14]. The methoxy carbon typically appears in the upfield region around 60 parts per million, while aromatic carbons resonate in the 100-160 parts per million range [14].

Carbonyl carbon signals appear in the downfield region around 160-180 parts per million, reflecting the lactone and ketone functionalities present in the molecular structure [14]. The furan ring carbons exhibit characteristic chemical shifts that distinguish them from benzene ring carbons within the same molecule [14]. Quantitative 13C NMR analysis has been successfully employed to determine the purity and concentration of synthesized aflatoxin-lysine adducts, demonstrating the utility of this technique for structural characterization [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of aflatoxin G1-13C17 reveals characteristic fragmentation patterns that are shifted by +17 mass units compared to the unlabeled compound [1] [2]. Gas chromatography-mass spectrometry analysis shows the molecular ion peak at m/z 345, corresponding to the fully labeled compound [1]. Major fragment ions appear at predictable mass shifts from the unlabeled compound fragmentation pattern [17].

Liquid chromatography-mass spectrometry analysis demonstrates the molecular ion at m/z 346 under positive ionization conditions [1]. Common fragment ions include losses corresponding to methoxy groups, lactone ring openings, and aromatic ring fragmentations [17]. The fragmentation behavior remains fundamentally similar to the unlabeled compound, with fragment ion masses increased by the appropriate number of carbon-13 atoms retained in each fragment [17].

Tandem mass spectrometry experiments reveal daughter ion spectra that maintain the same fragmentation pathways as the unlabeled compound but with mass shifts reflecting the isotopic composition [17]. Collision-activated dissociation produces characteristic fragment patterns that can be used for structural confirmation and quantitative analysis [17]. The mass spectral library matching requires specific consideration of the isotopic labeling pattern to achieve accurate compound identification [17].

Spectroscopic MethodAflatoxin G1 (Reference)Expected for 13C17-Aflatoxin G1
UV Absorption Maximum320 nm, 362 nmSimilar UV absorption
Fluorescence EmissionGreen fluorescence ~450 nmSimilar green fluorescence
Mass Spectrometry (GC-MS)m/z 328, 300, 297, 227, 241m/z 345 (M+17 shift)
Mass Spectrometry (LC-MS)m/z 329, 311, 243, 283m/z 346 (M+17 shift)
13C NMRMultiple carbon signals13C-enriched signals
FTIR Key Regions1035 cm⁻¹ (C-O), 2970 cm⁻¹Similar IR fingerprint

Vibrational and Rotational Spectroscopy

Fourier transform infrared spectroscopy of aflatoxin G1-13C17 reveals characteristic vibrational bands that correspond to the functional groups present in the molecular structure [18] [19]. The most significant infrared absorption occurs at 1035 cm⁻¹, which has been identified as optimal for quantitative analysis of aflatoxin compounds using partial least squares regression modeling [18].

Additional infrared absorption bands appear at 2970 cm⁻¹, corresponding to carbon-hydrogen stretching vibrations in the methoxy and methylene groups [18]. The carbonyl stretching vibrations from the lactone rings produce characteristic absorptions in the 1700-1750 cm⁻¹ region [18]. Aromatic carbon-carbon stretching vibrations contribute to the fingerprint region between 1400-1600 cm⁻¹ [18].

The isotopic substitution with carbon-13 may produce subtle shifts in vibrational frequencies due to the increased mass of the carbon atoms [20]. However, these shifts are typically minimal and do not significantly alter the overall infrared spectral pattern [18]. The infrared spectrum remains suitable for qualitative identification and quantitative determination using established calibration models [18].

Rotational spectroscopy applications are limited for this compound due to its large molecular size and complex structure [20]. The moment of inertia calculations for aflatoxin G1-13C17 would reflect the increased mass from carbon-13 substitution, but the compound's size and non-volatile nature make pure rotational spectroscopy impractical for routine analysis [20]. Microwave spectroscopy techniques are not typically employed for molecules of this complexity and molecular weight [20].

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Exact Mass

345.11533492 g/mol

Monoisotopic Mass

345.11533492 g/mol

Heavy Atom Count

24

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

(7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione

Dates

Modify: 2023-08-16

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